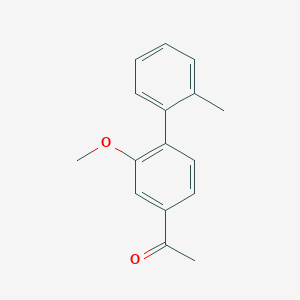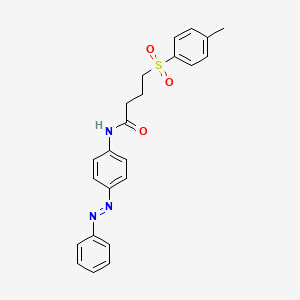
(E)-N-(4-(phenyldiazenyl)phenyl)-4-tosylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(4-(phenyldiazenyl)phenyl)-4-tosylbutanamide is an organic compound characterized by the presence of a phenyldiazenyl group and a tosyl group attached to a butanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(phenyldiazenyl)phenyl)-4-tosylbutanamide typically involves the following steps:
Diazotization: The starting material, aniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic compound to form the phenyldiazenyl derivative.
Amidation: The phenyldiazenyl derivative is reacted with 4-tosylbutanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(E)-N-(4-(phenyldiazenyl)phenyl)-4-tosylbutanamide can undergo various chemical reactions, including:
Oxidation: The phenyldiazenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The phenyldiazenyl group can be reduced to form aniline derivatives.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted butanamides.
科学的研究の応用
(E)-N-(4-(phenyldiazenyl)phenyl)-4-tosylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of (E)-N-(4-(phenyldiazenyl)phenyl)-4-tosylbutanamide involves its interaction with specific molecular targets. The phenyldiazenyl group can undergo photoisomerization, leading to changes in the compound’s conformation and reactivity. This property is exploited in applications such as photoresponsive materials and molecular switches.
類似化合物との比較
Similar Compounds
(E)-4-(phenyldiazenyl)phenol: Similar in structure but lacks the tosyl and butanamide groups.
(E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide: Contains a chloro and benzamide group instead of the tosyl and butanamide groups.
(E)-4-(phenyldiazenyl)aniline: Similar in structure but lacks the tosyl and butanamide groups.
Uniqueness
(E)-N-(4-(phenyldiazenyl)phenyl)-4-tosylbutanamide is unique due to the presence of both the phenyldiazenyl and tosyl groups, which confer distinct chemical and physical properties
特性
CAS番号 |
1006765-25-8 |
|---|---|
分子式 |
C23H23N3O3S |
分子量 |
421.5 g/mol |
IUPAC名 |
4-(4-methylphenyl)sulfonyl-N-(4-phenyldiazenylphenyl)butanamide |
InChI |
InChI=1S/C23H23N3O3S/c1-18-9-15-22(16-10-18)30(28,29)17-5-8-23(27)24-19-11-13-21(14-12-19)26-25-20-6-3-2-4-7-20/h2-4,6-7,9-16H,5,8,17H2,1H3,(H,24,27) |
InChIキー |
JCWPQGYBXYPNMG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


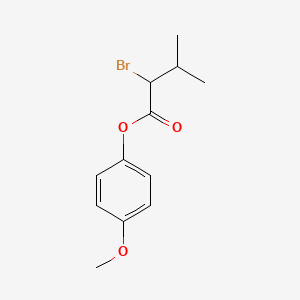

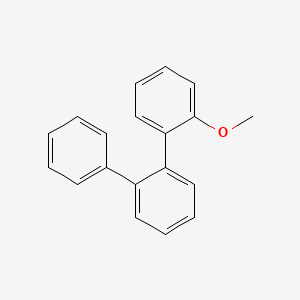
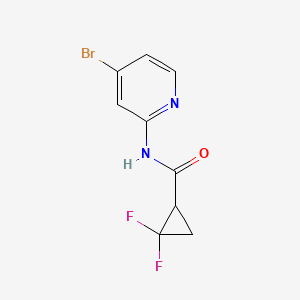
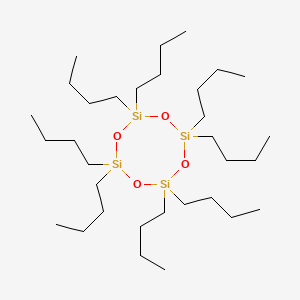
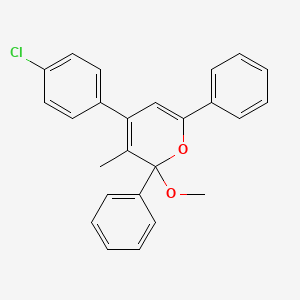
![10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine](/img/structure/B14132089.png)
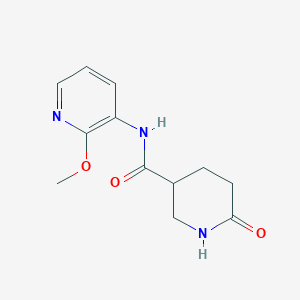
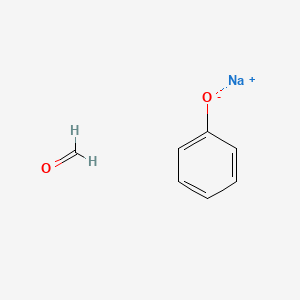
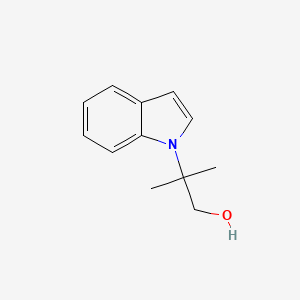
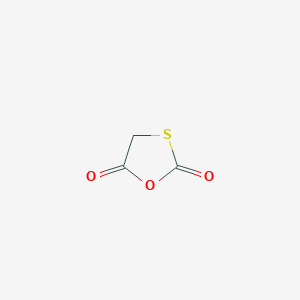
![(4-(Benzo[b]thiophen-3-yl)phenyl)methanol](/img/structure/B14132136.png)

